molecular formula C15H12N6O2S2 B11095226 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11095226
M. Wt: 372.4 g/mol
InChI Key: LIMQHITZYQUNKU-UHFFFAOYSA-N
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Description

This chemical entity, 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide, is a sophisticated synthetic compound designed for exploratory research in medicinal chemistry. Its structure incorporates two privileged pharmacophores: a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole core and a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl (thiazolone) acetamide group. The triazinoindole scaffold is of significant research interest due to its documented biological activity. Related compounds within this structural class, such as Inauzhin (10-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]-10H-phenothiazine), have been identified as potent inhibitors of Sirtuin 1 (SIRT1), leading to increased acetylation of tumor suppressor protein p53 and demonstrating antiproliferative effects in various human cancer cell lines, including lung and colon carcinomas . The specific inclusion of the thiazolone moiety is intended to modulate the compound's properties and interaction with biological targets, as the thiazole ring is a versatile heterocycle known to contribute to diverse pharmacological activities and is a common feature in many active small molecules for pharmaceutical applications . Consequently, this molecule represents a valuable research tool for investigating new pathways in oncology, particularly for studying SIRT1 modulation and p53 reactivation, and for the development of potential novel chemotherapeutic agents. The product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H12N6O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C15H12N6O2S2/c1-21-9-5-3-2-4-8(9)12-13(21)18-15(20-19-12)25-7-11(23)17-14-16-10(22)6-24-14/h2-5H,6-7H2,1H3,(H,16,17,22,23)

InChI Key

LIMQHITZYQUNKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N=C4NC(=O)CS4

Origin of Product

United States

Preparation Methods

Cyclocondensation of N-Alkylated Isatins

The triazinoindole scaffold is synthesized via condensation of N-methylisatin with thiosemicarbazide in aqueous 1,4-dioxane under reflux (Scheme 1). This method, adapted from, yields 5-methyl-5H-triazino[5,6-b]indole-3-thiol (Yield: 68–70%).

Reaction Conditions :

  • Solvent: 40% aqueous 1,4-dioxane

  • Base: Cs₂CO₃

  • Temperature: Reflux (100°C)

  • Time: 12–16 hours

Mechanistic Insight :
Thiosemicarbazide attacks the ketone of isatin, forming a thiosemicarbazone intermediate. Intramolecular cyclization followed by dehydrogenation generates the triazinoindole core.

ParameterValue
SolventDMF
BaseK₂CO₃
TemperatureRoom temperature
Reaction Time12 hours

Coupling with Thiazolone Amine

The propargyl intermediate undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azido-4-oxo-4,5-dihydro-1,3-thiazole (Scheme 3). This "click" reaction forms the acetamide linkage.

Optimized Conditions :

  • Catalyst: CuSO₄·5H₂O (20 mol%)

  • Reducing Agent: Sodium ascorbate

  • Solvent: THF/H₂O (2:1)

  • Temperature: 60°C

  • Yield: 75–82%

Alternative Route: Direct Acetamide Coupling

Peptide Coupling Strategy

The triazinoindole thiol is reacted with 2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide using DCC/DMAP in anhydrous THF (Scheme 4).

Procedure :

  • Activate chloroacetamide with DCC/DMAP.

  • Add triazinoindole thiol (1.2 equiv).

  • Stir at 0°C → rt for 6 hours.

  • Purify via column chromatography (hexane/EtOAc).

Yield : 65–72%.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (HPLC)Scalability
CuAAC (Click)Cycloaddition75–82>98%High
Peptide CouplingDCC Activation65–7295–97%Moderate
Microwave-AssistedCyclocondensation85–90>99%High

Advantages of Click Chemistry :

  • Atom economy

  • Mild conditions

  • Minimal byproducts.

Critical Process Parameters

Purity Control

  • Impurity Profile :

    • Unreacted thiol (0.5–1.2%)

    • Over-alkylated product (0.3–0.8%)

  • Purification : Silica gel chromatography (EtOAc/MeOH 9:1).

Stability Considerations

  • The thiazolone ring is prone to hydrolysis under acidic conditions. Storage at pH 6–8 (25°C) is recommended.

Recent Innovations

Flow Chemistry Approach

A continuous-flow system reduced reaction time for triazinoindole formation from 16 hours to 2 hours (Yield: 88%).

Enzymatic Coupling

Lipase-mediated coupling in ionic liquids improved enantiopurity (ee >99%) but lowered yield (58%) .

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolylacetamide moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of triazinoindole-sulfanyl acetamide derivatives. Structural variations primarily occur in:

  • Substituents on the triazinoindole core (e.g., methyl, ethyl, allyl).
  • Modifications to the acetamide side chain (e.g., thiazole, thiadiazole, or aryl sulfonamide groups).

Below is a comparative analysis of structurally related compounds, supported by experimental data and synthesis methodologies:

Table 1: Structural and Physicochemical Comparison

Compound Name Triazinoindole Substituent Acetamide Side Chain Substituent Molecular Formula Molecular Weight Key Data/Applications
Target Compound: 2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide 5-Methyl 4-Oxo-4,5-dihydro-1,3-thiazol-2-yl C₁₇H₁₃N₇O₂S₂ 419.46 g/mol Not explicitly reported; likely antimicrobial
2-[(5-Allyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide () 5-Allyl 4-(6-Methylbenzothiazol-2-yl)phenyl C₂₈H₂₂N₆OS₂ 522.65 g/mol Higher lipophilicity; benzothiazole enhances π-π stacking
2-[(5-Ethyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide () 5-Ethyl 1,3,4-Thiadiazol-2-yl C₁₅H₁₃N₇OS₂ 371.44 g/mol Compact structure; thiadiazole may improve metabolic stability
N-(4-Chlorophenyl)-2-methyl-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]propanamide () 5-Methyl 4-Chlorophenyl (propanamide chain) C₂₂H₁₈ClN₅OS 435.93 g/mol PqsR antagonist; targets Pseudomonas aeruginosa biofilm
2-({5-Methyl-5H-triazino[5,6-b]indol-3-yl}sulfanyl)-N-{4-[(thiazol-2-yl)sulfamoyl]phenyl}acetamide () 5-Methyl 4-(Thiazol-2-ylsulfamoyl)phenyl C₂₁H₁₇N₇O₃S₃ 519.60 g/mol Sulfamoyl group enhances solubility and target binding

Key Observations:

Impact of Triazinoindole Substituents: Methyl (C₁₇H₁₃N₇O₂S₂) and ethyl (C₁₅H₁₃N₇OS₂) groups reduce steric hindrance, favoring enzyme binding. Ethyl-substituted derivatives () exhibit lower molecular weights, suggesting easier synthetic scalability.

Acetamide Side Chain Modifications :

  • The 4-oxo-4,5-dihydrothiazole group in the target compound introduces hydrogen-bonding capacity, critical for interactions with biological targets like kinases or proteases.
  • Thiadiazole () and sulfamoylphenyl () substituents enhance electronic effects, influencing redox properties and metabolic stability .
  • The 4-chlorophenyl group () in PqsR antagonists demonstrates substituent-directed bioactivity, with chlorine improving halogen bonding .

Synthesis Methodologies: Common strategies include coupling triazinoindole thiols (e.g., 5-methyl-5H-triazino[5,6-b]indole-3-thiol) with activated acetamide precursors using NaH/DMF () or acetic acid/ammonium acetate (). Active methylene compounds (e.g., acetylacetone) are employed to generate pyridine-fused derivatives (), though this is less relevant to the target compound.

Biological Relevance: Thiazole and triazinoindole moieties are associated with antimicrobial and anticancer activities. highlights PqsR antagonism, indicating quorum-sensing inhibition in pathogens .

Biological Activity

The compound 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a novel derivative belonging to the class of triazinoindole compounds. This class is recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest significant promise in medicinal chemistry, particularly in cancer treatment and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C12H11N5OS\text{C}_{12}\text{H}_{11}\text{N}_5\text{OS}

The primary mechanism of action for this compound involves its ability to chelate iron ions . By binding to ferrous ions, the compound reduces the availability of iron necessary for cancer cell proliferation. This leads to cell cycle arrest and apoptosis in various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits promising antiproliferative activity against several cancer cell lines. Notably:

  • In vitro studies have shown that it effectively inhibits the growth of cancer cells by depleting intracellular iron levels.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , demonstrating activity against various pathogens:

  • It has been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The structure-activity relationship (SAR) studies suggest that modifications in the triazinoindole core can enhance its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with other triazinoindole derivatives is essential:

Compound NameStructureBiological Activity
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiolStructureModerate anticancer activity
5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiolStructureAntimicrobial properties

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazinoindole derivatives:

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound showed a reduction in tumor growth in xenograft models when administered as an iron chelator.
  • Antimicrobial Efficacy : Research published in PMC indicated that related triazoles exhibited potent activity against multi-drug resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics based on this scaffold .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:
The synthesis typically involves three key steps:

Preparation of the thiol intermediate : Reacting 5-methyl-5H-[1,2,4]triazino[5,6-b]indole with thiourea or Lawesson’s reagent to generate the thiol group at position 2.

Alkylation : Treating the thiol intermediate with tert-butyl 2-bromoacetate in the presence of triethylamine to form the acetamide backbone .

Coupling with the thiazolone moiety : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-oxo-4,5-dihydro-1,3-thiazol-2-amine group.
Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 thiol to alkylating agent) are optimized for yields >70% .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Reaction path searches using quantum chemical calculations (e.g., DFT) and machine learning (ML) algorithms can predict optimal conditions:

  • Transition state analysis : Identifies energy barriers for key steps like thiol activation or coupling.
  • Solvent selection : COSMO-RS simulations assess solvent effects on reaction rates and yields.
  • Parameter optimization : ML models trained on experimental data (e.g., temperature, pH) narrow down optimal conditions, reducing trial-and-error experiments by 40–60% .
    Case Study : A 2022 study on similar triazinoindole derivatives reduced synthesis time by 30% using Gaussian 16 for transition state modeling .

Basic: What spectroscopic techniques validate the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methyl group on the triazinoindole core appears as a singlet at δ 3.83 ppm, while the thiazolone NH resonates at δ 8.34 ppm .
  • LCMS : Verifies molecular weight (e.g., [M+H]+ at m/z 458.6) and purity (>95% by UV integration at 254 nm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Conflicting results (e.g., antimicrobial vs. no activity) arise from assay variability. Mitigation strategies include:

Standardized assays : Use CLSI guidelines for MIC determinations and uniform bacterial strains (e.g., P. aeruginosa PAO1).

Structural analogs : Compare activity across derivatives with controlled substituents (e.g., methyl vs. benzyl groups on the triazinoindole ring). A 2020 study showed that methyl substitution enhanced quorum-sensing inhibition by 2-fold compared to bulkier groups .

Dose-response validation : Replicate IC50 values across multiple labs using identical DMSO concentrations (<1% v/v) .

Advanced: What molecular dynamics (MD) approaches elucidate target interactions?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like P. aeruginosa MvfR (PDB: 6TPR). NV5, a structural analog, showed a binding energy of −9.2 kcal/mol to MvfR’s ligand-binding domain .
  • MD simulations (GROMACS) : Track stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>60% simulation time).
  • Free-energy calculations (MM/PBSA) : Quantify contributions of hydrophobic interactions and sulfanyl-acetamide hydrogen bonding to binding affinity .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution assays against ESKAPE pathogens (e.g., S. aureus ATCC 29213).
  • Anticancer : MTT assays on cancer cell lines (e.g., HCT-116 colorectal), with IC50 values benchmarked against cisplatin.
  • Cytotoxicity : Parallel testing on HEK-293 cells to determine selectivity indices (SI = IC50_HEK / IC50_cancer).
    Note : Use passage numbers <20 to minimize genetic drift .

Advanced: How to design SAR studies for this compound?

Methodological Answer:
Focus on modifying:

Triazinoindole substituents : Methyl (electron-donating) vs. halogen (electron-withdrawing) groups.

Thiazolone ring : Replace 4-oxo with 4-thioxo to assess redox activity.

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